molecular formula C48H69N13O10 B14659658 Angiotensin II, sar(1)-val(5)- CAS No. 51274-62-5

Angiotensin II, sar(1)-val(5)-

Cat. No.: B14659658
CAS No.: 51274-62-5
M. Wt: 988.1 g/mol
InChI Key: GSWMBMLSANAKLE-AOEIQLFRSA-N
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Description

Angiotensin II, Sar(1)-Val(5)- is a synthetic analog of angiotensin II (Ang II), a key peptide in the renin-angiotensin system (RAS) responsible for regulating blood pressure, fluid balance, and vascular tone. Structurally, it substitutes the native amino acids at positions 1 and 5 with sarcosine (Sar) and valine (Val), respectively. These modifications alter receptor binding affinity and metabolic stability compared to endogenous Ang II . The compound is primarily studied for its pharmacological properties as a competitive antagonist or partial agonist of angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors, depending on the substitution pattern .

Properties

CAS No.

51274-62-5

Molecular Formula

C48H69N13O10

Molecular Weight

988.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C48H69N13O10/c1-27(2)39(59-41(64)33(55-38(63)25-51-5)13-9-19-53-48(49)50)44(67)56-34(21-30-15-17-32(62)18-16-30)42(65)60-40(28(3)4)45(68)57-35(23-31-24-52-26-54-31)46(69)61-20-10-14-37(61)43(66)58-36(47(70)71)22-29-11-7-6-8-12-29/h6-8,11-12,15-18,24,26-28,33-37,39-40,51,62H,9-10,13-14,19-23,25H2,1-5H3,(H,52,54)(H,55,63)(H,56,67)(H,57,68)(H,58,66)(H,59,64)(H,60,65)(H,70,71)(H4,49,50,53)/t33-,34-,35-,36-,37-,39-,40-/m0/s1

InChI Key

GSWMBMLSANAKLE-AOEIQLFRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II, sar(1)-val(5)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of angiotensin II, sar(1)-val(5)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and the production of a high-quality compound.

Chemical Reactions Analysis

Types of Reactions: Angiotensin II, sar(1)-val(5)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.

    Reduction: Reduction reactions can break disulfide bonds, altering the compound’s structure and function.

    Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with protecting groups, used in SPPS.

Major Products: The major products formed from these reactions include various analogs of angiotensin II, sar(1)-val(5)- with modified biological activities.

Scientific Research Applications

Angiotensin II, sar(1)-val(5)- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in research on the renin-angiotensin system (RAS) and its role in cardiovascular physiology.

    Medicine: Investigated for its potential therapeutic effects in treating hypertension and heart failure.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Comparison with Similar Compounds

Comparison with Similar Angiotensin II Analogs

Structural and Functional Differences

Angiotensin II analogs are modified to enhance specificity, potency, or resistance to enzymatic degradation. Key comparisons include:

Compound Substitutions Receptor Affinity IC50 (nM) Key Function
Angiotensin II, Sar(1)-Val(5)- Sar¹, Val⁵ AT1R > AT2R (antagonist) 0.45 Competitive AT1R inhibition
Saralasin Sar¹, Ala⁸ AT1R antagonist ~1.0–2.0 Partial agonist/antagonist activity
Angiotensin-(1-7) Truncated (1-7) MasR agonist N/A Anti-inflammatory, vasodilatory
Valsartan Non-peptide AT1R antagonist ~1.3–2.0 Full AT1R blockade
  • Receptor Specificity : Sar(1)-Val(5)- exhibits higher AT1R selectivity than Saralasin (Sar¹-Ala⁸), which has mixed agonist/antagonist effects depending on tissue type .
  • Potency: With an IC50 of 0.45 nM, Sar(1)-Val(5)- demonstrates greater inhibitory potency against AT1R compared to non-peptide antagonists like valsartan (IC50 ~1.3–2.0 nM) .
  • Metabolic Stability : The Val⁵ substitution reduces susceptibility to angiotensin-converting enzyme 2 (ACE2)-mediated degradation, unlike Angiotensin-(1-7), which is cleaved from Ang II by ACE2 .

Pharmacological and Clinical Implications

  • Vasoconstriction vs. Anti-Inflammatory Effects: Unlike endogenous Ang II, which promotes vasoconstriction and inflammation via AT1R, Sar(1)-Val(5)- blunts these effects by blocking AT1R. In contrast, Angiotensin-(1-7) counteracts Ang II by activating MasR, reducing fibrosis and inflammation .
  • Therapeutic Potential: Sar(1)-Val(5)-’s high potency suggests utility in hypertension and heart failure models. However, its peptide structure limits oral bioavailability compared to non-peptide ARBs (e.g., valsartan) .
  • This contrasts with ACE2’s role in converting Ang II to Ang-(1-7), a pathway disrupted in conditions like COVID-19 .

Research Findings and Key Studies

  • Receptor Signaling : Zhou et al. (2003) demonstrated that Sar(1)-Val(5)- inhibits AT1R-mediated vasoconstriction in murine vessels, with minimal AT2R activation .
  • TMEM16A Channel Modulation : In pulmonary vascular smooth muscle cells, Ang II (1 µM) upregulates TMEM16A chloride channels, but Sar(1)-Val(5)-’s effects on this pathway remain unstudied .
  • Clinical Relevance : A 2020 study found that analogs like Sar(1)-Val(5)- may mitigate severe lung injury by blocking AT1R-driven inflammation, akin to ARBs such as losartan .

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